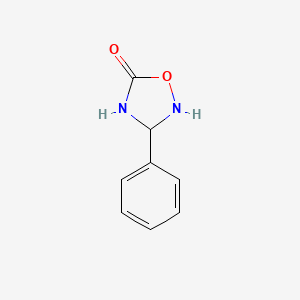
3-Phenyl-1,2,4-oxadiazolidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-1,2,4-oxadiazolidin-5-one is a heterocyclic compound with the molecular formula C8H6N2O2. It belongs to the class of oxadiazoles, which are five-membered rings containing one oxygen and two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1,2,4-oxadiazolidin-5-one typically involves the cyclization of O-acylamidoximes. One common method is the reaction of amidoximes with activated carboxylic acids, followed by intramolecular cyclodehydration using alkali . Another approach is the one-pot synthesis, which involves the preparation of O-acylamidoximes and their subsequent cyclization using N,N′-dimethylacetamide as a solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1,2,4-oxadiazolidin-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the oxadiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), N,N′-dimethylacetamide (DMA).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl-substituted oxadiazole derivatives, while reduction could lead to the formation of amine derivatives .
Scientific Research Applications
3-Phenyl-1,2,4-oxadiazolidin-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Mechanism of Action
The mechanism of action of 3-Phenyl-1,2,4-oxadiazolidin-5-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound can also interfere with cellular pathways, such as the p38 MAPK pathway, which is involved in inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: A closely related compound with similar structural features but different biological activities.
1,3,4-Oxadiazole: Another isomer with distinct chemical properties and applications.
Uniqueness
3-Phenyl-1,2,4-oxadiazolidin-5-one stands out due to its unique combination of a phenyl group and an oxadiazolidinone ring, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in drug discovery and materials science .
Properties
Molecular Formula |
C8H8N2O2 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
3-phenyl-1,2,4-oxadiazolidin-5-one |
InChI |
InChI=1S/C8H8N2O2/c11-8-9-7(10-12-8)6-4-2-1-3-5-6/h1-5,7,10H,(H,9,11) |
InChI Key |
JCCYBJZNZDFYFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2NC(=O)ON2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















